1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one
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Overview
Description
1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one is an organic compound characterized by the presence of a bromophenyl group and a trichloromethyl group attached to a hydroxybutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one typically involves the reaction of 4-bromobenzaldehyde with trichloroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-4,4,4-trichloro-3-oxobutan-1-one.
Reduction: Formation of 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with biological receptors, while the trichloromethyl group can enhance the compound’s reactivity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the trichloromethyl and hydroxybutanone moieties.
1-(4-Bromophenyl)-2-chloroethanone: Similar structure but with a chloroethanone group instead of trichloro-3-hydroxybutanone.
4-Bromoacetophenone: Contains a bromophenyl group attached to an acetophenone moiety.
Uniqueness: 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one is unique due to the presence of both a bromophenyl group and a trichloromethyl group attached to a hydroxybutanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
339311-81-8 |
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Molecular Formula |
C10H8BrCl3O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one |
InChI |
InChI=1S/C10H8BrCl3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4,9,16H,5H2 |
InChI Key |
ACTXJPUTDGCSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)O)Br |
Origin of Product |
United States |
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